Cas no 35155-06-7 (5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol)

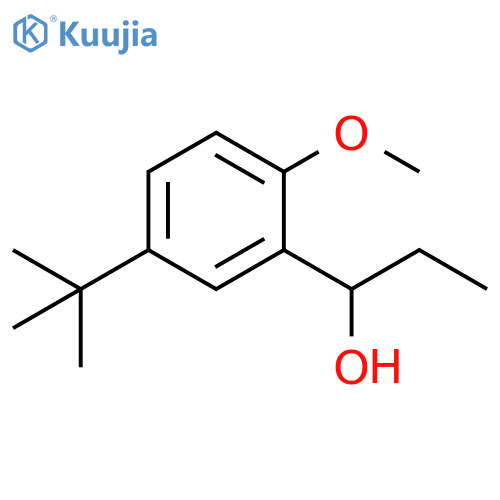

35155-06-7 structure

商品名:5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol

CAS番号:35155-06-7

MF:C14H22O2

メガワット:222.323284626007

CID:6780625

5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol 化学的及び物理的性質

名前と識別子

-

- 5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol

-

- インチ: 1S/C14H22O2/c1-6-12(15)11-9-10(14(2,3)4)7-8-13(11)16-5/h7-9,12,15H,6H2,1-5H3

- InChIKey: RWPWORKLXWXJIB-UHFFFAOYSA-N

- ほほえんだ: C1(C(CC)O)=CC(C(C)(C)C)=CC=C1OC

じっけんとくせい

- 密度みつど: 0.976±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 316.4±37.0 °C(Predicted)

- 酸性度係数(pKa): 14.50±0.20(Predicted)

5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB604813-250mg |

5-(1,1-Dimethylethyl)-alpha-ethyl-2-methoxybenzenemethanol; . |

35155-06-7 | 250mg |

€546.90 | 2024-07-19 | ||

| abcr | AB604813-1g |

5-(1,1-Dimethylethyl)-alpha-ethyl-2-methoxybenzenemethanol; . |

35155-06-7 | 1g |

€1041.20 | 2024-07-19 | ||

| abcr | AB604813-500mg |

5-(1,1-Dimethylethyl)-alpha-ethyl-2-methoxybenzenemethanol; . |

35155-06-7 | 500mg |

€758.80 | 2024-07-19 |

5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

35155-06-7 (5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol) 関連製品

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35155-06-7)5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):324/450/617